Terbinafine is not derived from a natural source but rather synthesized in a laboratory []. It belongs to the allylamine class of antifungal medications and holds significance for its effectiveness against dermatophyte fungi that cause infections like ringworm, athlete's foot, and onychomycosis (fungal nail infections) [].
Terbinafine hydrochloride has a unique molecular structure consisting of several key features []:
The overall structure of terbinafine hydrochloride facilitates its interaction with the target enzyme in fungus, leading to disruption of fungal cell wall synthesis and ultimately fungal death [].
The synthesis of terbinafine hydrochloride involves a multi-step process starting with olefin metathesis and subsequent reactions []. Due to the complexity of the process, details are often proprietary information.
Terbinafine inhibits squalene epoxidase, a fungal enzyme crucial for ergosterol synthesis, a vital component of the fungal cell wall [, ]. This enzymatic inhibition disrupts cell wall formation, leading to fungal cell death.
Squalene + O2 --> Squalene epoxide (Ergosterol precursor) [Enzyme: Squalene Epoxidase]
Terbinafine binds to Squalene Epoxidase --> Enzyme activity blocked
Squalene accumulates --> Ergosterol synthesis disrupted --> Fungal cell wall compromised --> Fungal cell death []
As mentioned earlier, terbinafine acts by inhibiting squalene epoxidase, a fungal enzyme responsible for converting squalene to an ergosterol precursor [, ]. Ergosterol is a critical component of the fungal cell wall. By inhibiting its synthesis, terbinafine disrupts the cell wall integrity, leading to fungal cell death []. This mechanism is specific to fungi and does not significantly affect human cholesterol synthesis, making it a valuable antifungal medication.
Irritant;Environmental Hazard